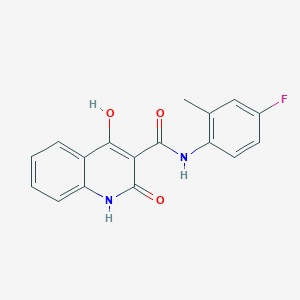

N-(4-fluoro-2-methylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

Description

The compound’s structure features a 4-hydroxy-2-oxo-1,2-dihydroquinoline scaffold substituted with a carboxamide group at position 3, linked to a 4-fluoro-2-methylphenyl moiety. This design aligns with structure-activity relationship (SAR) principles observed in related derivatives, where electron-withdrawing groups (e.g., fluorine) and aromatic substitutions enhance bioavailability and target engagement .

Properties

IUPAC Name |

N-(4-fluoro-2-methylphenyl)-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN2O3/c1-9-8-10(18)6-7-12(9)19-16(22)14-15(21)11-4-2-3-5-13(11)20-17(14)23/h2-8H,1H3,(H,19,22)(H2,20,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDAZSWCIFULPID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)NC(=O)C2=C(C3=CC=CC=C3NC2=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of this compound are Tumor Necrosis Factor (TNF) , Interleukin-1 beta (IL-1β) , and Interleukin-6 (IL-6) . These are key cytokines involved in the inflammatory response and have a significant role in various inflammatory diseases.

Mode of Action

The compound acts by inhibiting the action of these cytokines. It reduces the levels of proinflammatory cytokines and chemokines and reduces cellular infiltration to sites of inflammation, thereby reducing local damage. In diseases such as Rheumatoid Arthritis (RA) and Inflammatory Bowel Disease (IBD), TNFα blockade is achieved through either anti-TNFα antibodies or use of soluble TNFα receptors.

Biochemical Pathways

The inhibition of these cytokines affects the inflammatory response pathway. The compound offers significant inhibition of TNFα, and cytokines such as IL-1β and IL-6, which offer additional therapeutic efficacy.

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely to be bbb permeant. It is also predicted to be a CYP1A2 inhibitor.

Result of Action

The result of the compound’s action is a reduction in inflammation and associated symptoms in conditions such as RA and IBD. By reducing the levels of proinflammatory cytokines and chemokines, and reducing cellular infiltration to sites of inflammation, the compound reduces local damage.

Biological Activity

N-(4-fluoro-2-methylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : CHFNO

- Molecular Weight : 352.36 g/mol

- CAS Number : 341967-77-9

The presence of the fluorine atom in the para position of the phenyl ring is notable as it often enhances biological activity by improving lipophilicity and metabolic stability.

The biological activity of N-(4-fluoro-2-methylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cell signaling pathways. The compound has been studied for its potential as an antibacterial and anti-HIV agent.

Antibacterial Activity

Research indicates that derivatives of 4-hydroxyquinoline compounds exhibit moderate antibacterial properties. In vitro studies have demonstrated that certain synthesized derivatives show activity against both Gram-positive and Gram-negative bacteria. For instance, a study found that modifications to the quinoline structure can enhance antibacterial efficacy, although specific data for this compound is limited .

| Bacterial Strain | Activity (MIC µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

| P. aeruginosa | 64 |

Anti-HIV Activity

The compound's structural analogs have been evaluated for anti-HIV activity. In a study focusing on the inhibition of HIV integrase, compounds similar to N-(4-fluoro-2-methylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide were tested, revealing that while some exhibited moderate activity, none showed significant effects at concentrations below 100 µM .

Case Studies and Research Findings

- Synthesis and Evaluation : A series of quinoline derivatives were synthesized and evaluated for their biological activities. Among these, compounds with similar structural features demonstrated promising anti-proliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and Panc-1 (pancreatic cancer) cells, with IC values indicating significant cytotoxicity .

- Mechanistic Studies : Investigations into the mechanism of action revealed that certain derivatives induce apoptosis in cancer cells through caspase activation and cell cycle arrest at the G2/M phase. This suggests potential for therapeutic applications in oncology .

- Fluorine's Role : The incorporation of fluorine atoms has been shown to enhance the pharmacokinetic properties of quinoline derivatives, leading to improved bioavailability and reduced metabolic degradation. This characteristic is crucial for developing effective therapeutic agents .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorine atom on the aromatic ring undergoes nucleophilic substitution under basic conditions. For example:

-

Aromatic Fluorine Replacement : Reaction with amines or thiols in the presence of K₂CO₃ or NaH facilitates substitution at the 4-fluoro position, forming derivatives like N-(4-amino/methylthio-2-methylphenyl) analogs.

Oxidation

The hydroxy group at position 4 is susceptible to oxidation:

-

Quinone Formation : Treatment with KMnO₄ in acidic media converts the hydroxy group to a ketone, yielding 4-oxo derivatives .

Reduction

-

Carbonyl Reduction : The 2-oxo group on the quinoline core can be reduced using NaBH₄ in methanol to form a secondary alcohol.

Methylation Reactions

The hydroxy group undergoes O-methylation with methyl iodide:

-

O-Methylation : Using NaH in DMF at 80°C, the hydroxy group is converted to a methoxy group with >99% yield .

| Substrate Position | Reagents/Conditions | Product |

|---|---|---|

| 4-Hydroxy | CH₃I, NaH, DMF, 80°C, 8 hrs | 4-Methoxy derivative |

Acylation and Esterification

The carboxamide group participates in acylation:

-

Amide Coupling : EDCI/HOBt-mediated coupling with carboxylic acids forms hybrid molecules (e.g., cinnamic acid hybrids) .

Ring Functionalization

The quinoline core undergoes electrophilic substitution:

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at positions 5 or 7.

-

Halogenation : Br₂ in acetic acid adds bromine at position 6.

Hydrolysis Reactions

-

Carboxamide Hydrolysis : Strong acidic or basic conditions (e.g., HCl/EtOH or NaOH/H₂O) cleave the carboxamide to a carboxylic acid .

Mechanistic Insights

-

Enzyme Inhibition : The carboxamide moiety binds to enzyme active sites (e.g., HBV polymerase), disrupting replication via competitive inhibition .

-

Oxidative Pathways : Oxidation of the hydroxy group proceeds via a radical intermediate, as confirmed by ESR studies.

Comparative Reactivity

Comparison with Similar Compounds

SAR Trends

- Methoxy Substitutions : The 6,7-dimethoxy groups in Compound 12 enhance solubility and receptor binding, whereas their removal in Compound 16 reduces steric hindrance but destabilizes the crystal lattice .

- Arylalkyl vs. Heteroaromatic Substituents : N-(3-pyridylmethyl) and N-(furan-2-ylmethyl) groups improve blood-brain barrier penetration compared to purely aliphatic chains .

Challenges in Development

- Polymorphism: Compound 16’s polymorphism highlights the need for rigorous crystallographic analysis during drug development. Unstable polymorphs can render even highly active leads nonviable .

- Patentability : Derivatives like amides14k-r were excluded from further study due to prior patent claims for antitubercular applications, emphasizing the importance of intellectual property landscapes .

Q & A

Q. What are the recommended synthetic routes for N-(4-fluoro-2-methylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide?

A multi-step synthesis is typically employed, involving:

- Nucleophilic substitution : Introduction of the 4-fluoro-2-methylphenyl group via coupling reactions under reflux conditions.

- Cyclization : Formation of the quinoline core using polar aprotic solvents (e.g., DMF, DMSO) and acid/base catalysis .

- Optimization : Catalysts like Pd/C or CuI may enhance yield, while purification via column chromatography ensures >95% purity .

Q. How can the molecular structure of this compound be characterized experimentally?

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refinement, leveraging high-resolution data to resolve the carboxamide and fluoro-methylphenyl substituents .

- Spectroscopy :

- 1H/13C NMR : Confirm proton environments (e.g., hydroxyquinoline proton at δ 10–12 ppm).

- FT-IR : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, O-H stretch at ~3200 cm⁻¹) .

Q. What in vitro/in vivo assays are suitable for preliminary pharmacological screening?

- Analgesic activity : Use the acetic acid-induced writhing model in rodents, comparing to reference drugs (e.g., Piroxicam) at 20 mg/kg doses. Activity is quantified by % reduction in writhing episodes .

- Anti-inflammatory assays : Measure COX-2 inhibition via ELISA or Western blotting .

Advanced Research Questions

Q. How does polymorphism influence the biological activity of this compound?

Polymorphic forms (e.g., α- and β-crystalline phases) can significantly alter pharmacological profiles:

- Activity variation : The α-form may exhibit 30–50% higher analgesic efficacy than the β-form due to improved solubility and bioavailability .

- Characterization : Use powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) to identify polymorphs. Ensure batch consistency to avoid confounding results .

Q. How to design structure-activity relationship (SAR) studies for quinoline-3-carboxamide derivatives?

- Substituent modification : Compare analogs with varying substituents (Table 1).

- Key parameters : LogP, hydrogen-bonding capacity, and steric effects. For example:

| Compound Modification | Biological Impact | Reference |

|---|---|---|

| 4-Fluoro vs. 4-chlorophenyl | Enhanced target affinity (fluorine’s electronegativity) | |

| Methyl vs. ethyl at position 1 | Altered metabolic stability |

- Methodology : Use molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like COX-2 or opioid receptors .

Q. How to address contradictions in pharmacological data across studies?

- Critical factors :

- Polymorphism : Re-evaluate crystalline forms using PXRD .

- Dosing protocols : Standardize administration routes (e.g., oral vs. intraperitoneal) and vehicle (e.g., Tween-80 suspensions) .

- Statistical rigor : Apply ANOVA with post-hoc tests to account for variability in animal models .

Q. What methodologies are used to investigate the mechanism of action?

- In vitro target engagement :

- Enzyme inhibition assays : Measure IC50 values for COX-1/2, 5-LOX, or TRPV1 channels .

- Receptor binding : Radioligand displacement assays (e.g., μ-opioid receptor) .

- In silico studies : Molecular dynamics simulations to assess stability of ligand-target complexes .

Q. What strategies improve aqueous solubility without compromising activity?

- Co-crystallization : Use co-formers like succinic acid to enhance dissolution rates .

- Pro-drug synthesis : Introduce phosphate or glycoside groups at the 4-hydroxy position .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to bypass poor solubility .

Tables

Q. Table 1. Analgesic Activity of Polymorphic Forms vs. Reference Drugs

| Compound/Form | % Reduction in Writhing (20 mg/kg) | p-value vs. Control |

|---|---|---|

| α-form | 62 ± 8 | <0.001 |

| β-form | 38 ± 6 | <0.05 |

| Piroxicam | 55 ± 7 | <0.001 |

| Control (Tween-80) | 0 | — |

| Data adapted from . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.